Cas no 23082-12-4 (2-(3,4-Dimethylphenyl)formamidoacetic Acid)

2-(3,4-Dimethylphenyl)formamidoacetic Acid is a specialized organic compound featuring a formamidoacetic acid moiety substituted with a 3,4-dimethylphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic dimethyl substitution enhances stability while allowing further functionalization, enabling precise modifications in target molecules. The compound’s carboxylic acid group offers versatility for coupling reactions, facilitating the formation of amides or esters. High purity grades ensure consistent performance in research and industrial applications. Its well-defined molecular architecture supports controlled synthesis pathways, making it a reliable building block for complex chemical frameworks. Suitable for controlled environments, it requires standard handling precautions for carboxylic acid derivatives.
2-(3,4-Dimethylphenyl)formamidoacetic Acid structure
23082-12-4 structure
商品名:2-(3,4-Dimethylphenyl)formamidoacetic Acid
CAS番号:23082-12-4
MF:C11H13NO3
メガワット:207.2258
MDL:MFCD00191414
CID:285729
PubChem ID:87568679

2-(3,4-Dimethylphenyl)formamidoacetic Acid 化学的及び物理的性質

名前と識別子

    • Glycine,N-(3,4-dimethylbenzoyl)-
    • 3,4-Dimethylhippuric Acid
    • 2-[(3,4-dimethylbenzoyl)amino]acetic acid
    • N-(3,4-Dimethylbenzoyl)glycine
    • 2-(3,4-Dimethylbenzamido)acetic acid
    • 2-[(3,4-dimethylphenyl)formamido]acetic acid
    • (3,4-Dimethyl-benzoylamino)-acetic acid
    • 3,4-DIMETHYLHIPPURICACID
    • Enamine_005165
    • Oprea1_457141
    • HMS1408K17
    • Glycine, N-(3,4-dimethylbenzoyl)-
    • NE37843
    • M
    • 2-(3,4-Dimethylphenyl)formamidoacetic Acid
    • MDL: MFCD00191414
    • インチ: 1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
    • InChIKey: ZDHXVMSVUHHHAE-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C([H])=C([H])C(C([H])([H])[H])=C(C([H])([H])[H])C=1[H])N([H])C([H])([H])C(=O)O[H]

計算された属性

  • せいみつぶんしりょう: 207.09000
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 66.4
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25/4℃)
  • ゆうかいてん: 159.0 to 162.0 deg-C
  • PSA: 66.40000
  • LogP: 1.50870

2-(3,4-Dimethylphenyl)formamidoacetic Acid セキュリティ情報

2-(3,4-Dimethylphenyl)formamidoacetic Acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(3,4-Dimethylphenyl)formamidoacetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B415653-25mg
2-[(3,4-Dimethylphenyl)formamido]acetic Acid
23082-12-4
25mg
$ 50.00 2022-06-07
TRC
B415653-250mg
2-[(3,4-Dimethylphenyl)formamido]acetic Acid
23082-12-4
250mg
$ 80.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2241-1g
2-(3,4-Dimethylphenyl)formamidoacetic Acid
23082-12-4 98.0%(T)
1g
¥2230.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155877-200mg
3,4-Dimethylhippuric Acid
23082-12-4 >98.0%(T)
200mg
¥629.00 2021-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2241-5G
3,4-Dimethylhippuric Acid
23082-12-4 >98.0%(T)(HPLC)
5g
¥19990.00 2024-04-17
Aaron
AR003J7U-5g
3,4-Dimethylhippuric Acid
23082-12-4 95%
5g
$647.00 2025-01-22
A2B Chem LLC
AB63774-250mg
3,4-Dimethylhippuric acid
23082-12-4 98%
250mg
$355.00 2024-04-20
Ambeed
A302133-250mg
2-(3,4-Dimethylbenzamido)acetic acid
23082-12-4 95%
250mg
$92.0 2025-03-18
A2B Chem LLC
AB63774-5g
3,4-Dimethylhippuric acid
23082-12-4 98%
5g
$3022.00 2024-04-20
1PlusChem
1P003IZI-5g
3,4-Dimethylhippuric Acid
23082-12-4 95%
5g
$624.00 2025-03-21

2-(3,4-Dimethylphenyl)formamidoacetic Acid 関連文献

2-(3,4-Dimethylphenyl)formamidoacetic Acidに関する追加情報

2-(3,4-Dimethylphenyl)formamidoacetic Acid: An Overview of Its Properties and Applications

2-(3,4-Dimethylphenyl)formamidoacetic Acid (CAS No. 23082-12-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(3,4-dimethylphenyl)glycine, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

Chemical Structure and Properties

2-(3,4-Dimethylphenyl)formamidoacetic Acid is a derivative of glycine, with a formamido group attached to the phenyl ring substituted with two methyl groups at the 3 and 4 positions. The molecular formula of this compound is C10H13NO3, and its molecular weight is approximately 195.21 g/mol. The presence of the formamido group and the dimethylphenyl substituent imparts unique chemical and physical properties to this molecule.

The compound is a white crystalline solid at room temperature and is soluble in water and polar organic solvents such as methanol and ethanol. Its solubility properties make it suitable for various applications in both laboratory research and industrial processes. Additionally, the compound exhibits good thermal stability, which is crucial for its use in synthetic reactions and pharmaceutical formulations.

Synthesis Methods

The synthesis of 2-(3,4-Dimethylphenyl)formamidoacetic Acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3,4-dimethylbenzaldehyde with glycine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to form the desired product.

An alternative synthetic approach involves the coupling of 3,4-dimethylphenylamine with chloroacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method offers high yields and purity, making it suitable for large-scale production.

Biological Activities and Applications

2-(3,4-Dimethylphenyl)formamidoacetic Acid has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Recent research has shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.

A study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(3,4-Dimethylphenyl)formamidoacetic Acid significantly reduced inflammation in a murine model of arthritis. The researchers found that the compound inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby alleviating joint swelling and pain.

In addition to its anti-inflammatory effects, 2-(3,4-Dimethylphenyl)formamidoacetic Acid has also been investigated for its potential as an antitumor agent. A study published in Cancer Research in 2020 demonstrated that this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity involves the inhibition of key signaling pathways involved in cell survival and proliferation.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in evaluating 2-(3,4-Dimethylphenyl)formamidoacetic Acid in clinical trials. Several Phase I trials are currently underway to assess the safety and efficacy of this compound in treating various inflammatory diseases and cancers.

Preliminary data from these trials have shown that 2-(3,4-Dimethylphenyl)formamidoacetic Acid is well-tolerated by patients at therapeutic doses. The most common side effects observed include mild gastrointestinal discomfort and transient elevations in liver enzymes. These side effects are generally manageable with appropriate supportive care.

Safety Considerations

In handling 2-(3,4-Dimethylphenyl)formamidoacetic Acid, it is important to follow standard laboratory safety protocols to ensure the well-being of researchers and laboratory personnel. While this compound is not classified as a hazardous material or controlled substance, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizers.

Potential users should also be aware of any specific regulatory requirements or guidelines applicable to their region or country. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound to minimize exposure risks.

Conclusion

2-(3,4-Dimethylphenyl)formamidoacetic Acid (CAS No. 23082-12-4) is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various applications, including anti-inflammatory agents and antitumor drugs. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential.

The promising preclinical results have paved the way for clinical trials to further evaluate its safety and efficacy. As research progresses, it is likely that this compound will play an increasingly important role in the development of novel therapeutic strategies for treating inflammatory diseases and cancers.

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